

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Trifluoromethoxy)benzyl bromide

Cat. No.: B070387

[Get Quote](#)

Introduction

3-(Trifluoromethoxy)benzyl bromide is a key organofluorine building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzyl bromide moiety and a lipophilic, metabolically stable trifluoromethoxy group, offers a unique combination of properties for the synthesis of complex target molecules. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The defining features of **3-(Trifluoromethoxy)benzyl bromide** (CAS Number: 159689-88-0) are the trifluoromethoxy (-OCF₃) group and the bromomethyl (-CH₂Br) group attached to a benzene ring at the meta-position.[1]

- **Trifluoromethoxy Group (-OCF₃):** This group is a powerful modulator of physicochemical properties. It is highly lipophilic and acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. Crucially, it is exceptionally stable to metabolic degradation, making it a desirable feature in drug candidates to enhance their pharmacokinetic profiles.[2]

- **Benzyl Bromide Moiety (-CH₂Br):** The bromomethyl group is a highly reactive functional handle. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a benzylating agent for a wide range of nucleophiles, including alcohols, phenols, amines, and thiols.

The key physicochemical properties of **3-(Trifluoromethoxy)benzyl bromide** are summarized in the table below.

Property	Value	Reference
CAS Number	159689-88-0	[1]
Molecular Formula	C ₈ H ₆ BrF ₃ O	[1]
Molecular Weight	255.03 g/mol	[1]
Appearance	Colorless to yellow liquid	[1]
Boiling Point	179 °C (lit.)	[1]
Density	1.572 g/mL at 25 °C (lit.)	[1]
Refractive Index (n _{20/D})	1.478 (lit.)	[1]
Flash Point	89 °C (192.2 °F) - closed cup	

Synthesis and Mechanistic Insights

The most common and industrially viable method for synthesizing **3-(Trifluoromethoxy)benzyl bromide** involves the radical bromination of 3-(trifluoromethoxy)toluene.

[Click to download full resolution via product page](#)

Caption: General workflow for O-benzylation using the title compound.

Protocol: General Procedure for O-Benzylolation of a Phenol

- Setup: To a solution of the phenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a mild base like potassium carbonate (K_2CO_3 , 1.5-2.0 eq.).
 - Rationale: A polar aprotic solvent is chosen because it effectively solvates the cation of the base while leaving the anionic nucleophile (phenoxide) highly reactive. K_2CO_3 is a suitable base as it is strong enough to deprotonate the phenol without causing side reactions.
- Reagent Addition: Add **3-(Trifluoromethoxy)benzyl bromide** (1.1 eq.) to the mixture.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by silica gel column chromatography to yield the desired ether.

This protocol is a self-validating system; completion can be verified by TLC, and the purity of the final product can be confirmed by NMR and mass spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethyl ($-CF_3$) and trifluoromethoxy ($-OCF_3$) groups are highly prevalent in modern pharmaceuticals. [3][4] These groups can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. [2] **3-(Trifluoromethoxy)benzyl bromide** serves as a critical intermediate for incorporating this valuable pharmacophore. For instance, it has been used in the synthesis of aminophosphorylalkanoic acid derivatives which act as aminopeptidase A inhibitors. [1] Its utility also extends to the synthesis of compounds with potential antitubercular and anti-allergic activities. [5] The electron-withdrawing nature of the trifluoromethoxy group can also be leveraged to modulate the electronic properties of a molecule, which can be crucial for tuning its biological activity and selectivity. [6]

Safety and Handling

3-(Trifluoromethoxy)benzyl bromide is a corrosive and lachrymatory substance that requires careful handling.

- Hazard Classification: Causes severe skin burns and eye damage (H314). [7]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, a face shield, chemical-resistant gloves, and a lab coat. [7][8]* Handling: Avoid breathing vapors or mist. [7] Keep the container tightly closed and store in a cool, dry place, often under refrigeration. [9] It is incompatible with strong oxidizing agents and strong bases. [10]* First Aid:
 - Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water. [7][9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. [7][9]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [7]Always consult the most current Safety Data Sheet (SDS) before handling this compound. [7][8]

Conclusion

3-(Trifluoromethoxy)benzyl bromide is a versatile and powerful reagent in organic synthesis. Its unique structure allows for the strategic introduction of the trifluoromethoxybenzyl group, a moiety that confers desirable properties such as enhanced metabolic stability and lipophilicity in drug candidates. A thorough understanding of its reactivity, synthetic routes, and proper handling procedures is essential for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Trifluoromethoxy)benzyl bromide CAS#: 159689-88-0 [m.chemicalbook.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 6. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. China 3-(Trifluoromethoxy)benzyl bromide^{1/4 HTS} (CAS# 50824-05-0) Manufacturer and Supplier | Xinchem [xinchem.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl bromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070387#3-trifluoromethoxy-benzyl-bromide-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com